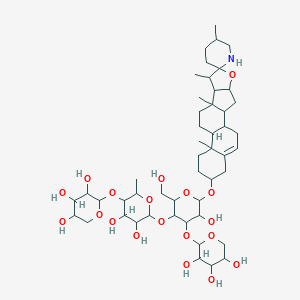

Incanumine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Incanumine is a natural product that has been isolated from the leaves of the plant Incanum. In recent years, it has gained attention due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Cytotoxic and Anticancer Properties

Incanumine has been identified to have cytotoxic effects against human PLC/PRF/5 cells in vitro. Research by Lin et al. (1990) found that compounds like incanumine in Solanum incanum display potent cytotoxic effects, which could be leveraged in cancer treatment strategies (Lin et al., 1990). Additionally, incanumine is related to solamargine, another compound from Solanum incanum, which has been shown to induce apoptosis in cancer cells. This action of solamargine, and by extension incanumine, could be significant in developing therapeutic agents for cancer treatment (Li et al., 2011).

Antimicrobial and Antifungal Activities

Solanum incanum, from which incanumine is derived, has been studied for its antimicrobial properties. Beaman-Mbaya and Muhammed (1976) isolated a potent antimicrobial substance from the berries of Solanum incanum, effective against a range of pathogens (Beaman-Mbaya & Muhammed, 1976). This indicates the potential of incanumine in antimicrobial research.

Effects on Human Lung Cancer Cells

Research has shown that solamargine from Solanum incanum, related to incanumine, can induce apoptosis in human lung cancer cells. Liu et al. (2004) demonstrated that solamargine can enhance the susceptibility of cancer cells to tumor necrosis factors, indicating a potential pathway for cancer treatment (Liu et al., 2004).

Solanum incanum in Traditional Medicine

Solanum incanum, the source of incanumine, has been used in traditional medicine for treating various ailments. Mwonjoria et al. (2014) highlight the plant's use in treating sore throat, stomach ache, skin ailments, and other conditions (Mwonjoria et al., 2014). This ethnobotanical perspective provides a broader context for the potential applications of incanumine.

Eigenschaften

CAS-Nummer |

128585-03-5 |

|---|---|

Produktname |

Incanumine |

Molekularformel |

C49H79NO19 |

Molekulargewicht |

986.1 g/mol |

IUPAC-Name |

2-[4,5-dihydroxy-6-[5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C49H79NO19/c1-20-8-13-49(50-16-20)21(2)32-30(69-49)15-27-25-7-6-23-14-24(9-11-47(23,4)26(25)10-12-48(27,32)5)64-46-39(60)42(68-44-37(58)34(55)29(53)19-62-44)41(31(17-51)65-46)67-45-38(59)35(56)40(22(3)63-45)66-43-36(57)33(54)28(52)18-61-43/h6,20-22,24-46,50-60H,7-19H2,1-5H3 |

InChI-Schlüssel |

JUIQDBJRSFBVFU-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)C)C)C)NC1 |

Kanonische SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)C)C)C)NC1 |

Synonyme |

incanumine O(3)-(beta-xylopyranosyl-(1-3(Glu))-(beta-xylopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4(Glu)))-beta-glucopyranosyl)-solasodine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)

![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)

![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)

![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)